molecular formula C17H13N3O2S2 B2674416 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1208717-61-6

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2674416
CAS No.: 1208717-61-6
M. Wt: 355.43
InChI Key: LHPMKMJPMPNQJX-UHFFFAOYSA-N
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Description

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a novel synthetic compound designed for research applications, featuring a unique molecular hybrid of three privileged heterocyclic scaffolds: benzofuran, thiazole, and thiophene. This structural combination is of significant interest in medicinal chemistry, as these cores are frequently found in molecules with diverse biological activities. The benzofuran moiety is a common feature in natural products and is associated with a range of biodynamic properties, including antibacterial, antitumor, and anti-inflammatory activities . The thiazole ring is a fundamental pharmacophore present in numerous FDA-approved drugs and is known for its wide spectrum of potential biological applications, such as antimicrobial, anticancer, and anti-inflammatory effects . The integration of a urea functional group further enhances the molecule's ability to engage in key hydrogen-bonding interactions with biological targets. While specific bioactivity data for this exact compound requires further investigation, its designed structure makes it a promising candidate for research into new therapeutic agents, particularly in the areas of infectious diseases and oncology. Researchers can utilize this compound as a key intermediate or lead molecule in drug discovery programs, for structure-activity relationship (SAR) studies, or as a probe for biochemical screening. The product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c21-16(18-9-12-5-3-7-23-12)20-17-19-13(10-24-17)15-8-11-4-1-2-6-14(11)22-15/h1-8,10H,9H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPMKMJPMPNQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting with the construction of the benzofuran core This can be achieved through the cyclization of o-hydroxybenzaldehydes with thiourea derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthetic process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzofuran or thiazole rings.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or chemical reductants like lithium aluminum hydride.

  • Substitution reactions often involve nucleophiles such as amines or halides, with conditions tailored to the specific reactivity of the compound.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them valuable for further research and application.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds containing thiazole and benzofuran moieties exhibit significant antiviral properties. For instance, derivatives similar to 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea have shown promising results against various viral strains, outperforming standard antiviral agents like ribavirin. The mechanism of action is believed to involve inhibition of viral replication pathways, making these compounds potential candidates for further development as antiviral therapeutics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it exhibits cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the benzofuran or thiazole rings can enhance its efficacy against specific cancer types. For example, compounds with additional halogen substitutions showed increased potency in inhibiting tumor cell proliferation .

Antifungal Activity

In addition to its antiviral and anticancer properties, this compound has been tested for antifungal activity. Preliminary results indicate that it possesses significant inhibitory effects against various fungal pathogens, suggesting a broader spectrum of biological activity that warrants further investigation .

Case Study 1: Antiviral Efficacy

A study conducted on a series of thiazole derivatives revealed that compounds structurally similar to this compound exhibited EC50 values significantly lower than those of standard antiviral treatments. This highlights the potential of these compounds as effective antiviral agents in clinical settings.

Case Study 2: Anticancer Potential

In another investigation, a derivative of this compound was tested against breast cancer cell lines. The results showed an IC50 value indicating substantial cytotoxicity, which was attributed to the compound's ability to induce apoptosis in cancer cells. Further exploration into its mechanism revealed that it may interfere with cell cycle regulation pathways .

Mechanism of Action

The mechanism by which 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Physicochemical Properties: The benzofuran group in the target compound likely increases lipophilicity compared to TTU6–TTU9 (), which feature simpler phenyl groups. This could enhance membrane permeability but reduce aqueous solubility .

Synthetic Feasibility :

  • The target compound’s synthesis likely follows a route similar to ’s general Procedure C (40°C reaction conditions), but yields and purity depend on benzofuran-thiazole coupling efficiency, which is more complex than thiophene-thiazole systems in TTU6–TTU9 .

Biological Activity Trends :

  • In , trifluoromethyl and bromophenyl substituents improved FabK inhibition by 5–10×, suggesting that the target’s benzofuran-thiazole core could similarly enhance target engagement through aromatic stacking .
  • TTU6–TTU9 () show variable yields (45–87%) and melting points (199–277°C), correlating with substituent polarity. The target’s benzofuran may lower melting points compared to nitro-substituted TTU8 due to reduced crystallinity .

Research Findings and Implications

Structure-Activity Relationship (SAR) Insights

  • Aromaticity and Binding : Benzofuran’s fused ring system may mimic natural ligands in kinase or receptor binding sites, as seen in ’s quinazoline-based urea derivatives .
  • Electron-Donating/Withdrawing Effects: The target lacks strong electron-withdrawing groups (e.g., NO₂ in TTU8), which could reduce reactivity but improve metabolic stability compared to TTU8 .

Biological Activity

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Benzofuran-Thiazole Intermediate : This is achieved by reacting benzofuran with thiazole derivatives under specific conditions.
  • Urea Formation : The intermediate is then reacted with thiophen-2-ylmethyl isocyanate to yield the final urea compound.

Antitumor Activity

Research has demonstrated that compounds containing benzofuran and thiazole moieties exhibit significant antitumor activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

CompoundCancer Cell LineGI50 (µM)
1EKVX (Lung)1.7
2RPMI-8226 (Leukemia)21.5
3OVCAR-4 (Ovarian)25.9
4PC-3 (Prostate)28.7
5CAKI-1 (Renal)15.9

These results indicate that the compound has a broad spectrum of activity against several types of cancer, with varying degrees of potency.

MAO Inhibition

Another area of interest is the compound's potential as a monoamine oxidase (MAO) inhibitor. The benzofuran-thiazole structure has been linked to MAO inhibitory activity, which is crucial for developing treatments for neurological disorders such as depression and anxiety.

In vitro studies have shown that certain derivatives exhibit potent MAO-A inhibitory activity, with IC50 values as low as 0.073μM0.073\,\mu M, suggesting significant potential for therapeutic applications in neuropharmacology .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Interaction : It may also interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.

Case Studies

Several studies have focused on the biological effects of similar compounds, providing insights into their therapeutic potential:

  • Antitumor Efficacy : A study reported that a related compound demonstrated selective cytotoxicity against breast cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
  • Neuroprotective Effects : Another investigation found that derivatives with similar scaffolds exhibited neuroprotective effects in animal models, suggesting their potential in treating neurodegenerative diseases .

Q & A

Basic Synthesis and Optimization

Q: What are the standard protocols for synthesizing 1-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea? A: The synthesis typically involves coupling benzofuran-thiazolamine intermediates with isocyanates or isothiocyanates. For example, refluxing 4-(benzofuran-2-yl)thiazol-2-amine with thiophen-2-ylmethyl isocyanate in anhydrous DMF or toluene under basic conditions (e.g., triethylamine) for 4–6 hours yields the target compound. Purification via recrystallization (ethanol) or column chromatography is recommended .

Analytical Characterization

Q: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this urea derivative? A: High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are critical for verifying molecular weight and functional groups. X-ray crystallography can resolve structural ambiguities, such as intramolecular hydrogen bonds (e.g., N–H⋯O/S interactions) and planarity of aromatic systems, as demonstrated in analogous thiourea derivatives .

Biological Activity Profiling

Q: How can researchers design assays to evaluate the antimicrobial or anticancer potential of this compound? A: Begin with in vitro assays:

  • Antimicrobial: Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, referencing CLSI guidelines.
  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation). Compare with structurally similar benzothiazole-urea hybrids, which show activity via intercalation or enzyme inhibition .

Stability Under Biological Conditions

Q: What methodologies assess the stability of this compound in physiological environments? A: Use HPLC or LC-MS to monitor degradation in simulated biological fluids (e.g., PBS at pH 7.4, 37°C). Accelerated stability studies under varying pH/temperature can identify vulnerable functional groups (e.g., urea linkage). For in vivo relevance, include plasma protein binding assays .

Structure-Activity Relationship (SAR) Studies

Q: What strategies optimize bioactivity through structural modifications? A: Systematic substitutions on the benzofuran (e.g., electron-withdrawing groups at C5) or thiophene (e.g., methyl vs. halogen) moieties can enhance potency. Computational docking (e.g., AutoDock Vina) predicts interactions with targets like DNA topoisomerases or kinases. Validate via synthesis and bioassays .

Handling and Safety

Q: What safety precautions are essential when handling this compound? A: Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; wash thoroughly after handling. Store in airtight containers at –20°C. Refer to SDS guidelines for spill management and disposal (e.g., incineration for urea derivatives) .

Advanced Crystallography

Q: How do non-covalent interactions influence the compound’s solid-state properties? A: X-ray diffraction reveals π-π stacking between aromatic rings and hydrogen-bonding networks (e.g., N–H⋯S), which stabilize crystal packing. These interactions correlate with solubility and melting points, critical for formulation .

Data Contradictions

Q: How to resolve discrepancies in reported synthetic yields or bioactivity data? A: Replicate conditions with rigorous control (solvent purity, inert atmosphere). Use orthogonal characterization (e.g., TLC, HPLC) to confirm reaction completion. For bioactivity, standardize cell lines and assay protocols across labs .

Advanced Synthesis Challenges

Q: How to address low yields in multi-step syntheses involving thiazole intermediates? A: Optimize reaction steps:

  • Thiazole formation: Use Lawesson’s reagent for thione-to-thiol conversion.
  • Coupling: Employ peptide coupling agents (e.g., EDC/HOBt) for urea bond formation.
    Monitor intermediates via LC-MS to identify bottlenecks .

Coordination Chemistry Applications

Q: Can this compound act as a ligand for metal complexes? A: The thiazole and urea groups are potential chelators for transition metals (e.g., Cu²⁺, Pt²⁺). Synthesize complexes via refluxing with metal salts in ethanol, and characterize using UV-Vis, EPR, and single-crystal XRD to study coordination modes .

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